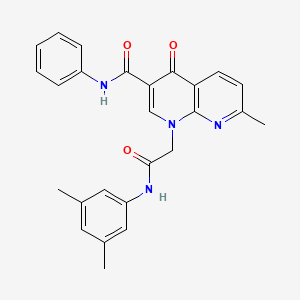

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and recent studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C24H26N4O3

- Molecular Weight : 414.49 g/mol

The structural complexity includes a naphthyridine core which is known for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, a study highlighted that certain naphthyridine derivatives showed potent activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study :

A derivative similar to the compound was tested against Caco-2 colorectal cancer cells, showing a reduction in cell viability by approximately 39.8% compared to untreated controls (p < 0.001) . Another study reported that modifications to the naphthyridine structure enhanced its anticancer activity against A549 lung cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has demonstrated that naphthyridine derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 1 | |

| Compound B | E. faecium | 2 | |

| Compound C | C. auris | 0.5 |

In particular, compounds with similar structures have been shown to outperform standard antibiotics like vancomycin in efficacy against resistant strains .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzyme Activity : Naphthyridine derivatives are known to inhibit key enzymes involved in cellular processes, contributing to their anticancer effects.

- Induction of Apoptosis : Many studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells.

- Disruption of Cell Membranes : Antimicrobial activity is often linked to the ability to disrupt bacterial cell membranes, leading to cell lysis.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds related to naphthyridine derivatives exhibit anticancer properties. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. For instance, naphthyridine derivatives have been tested against human cancer cell lines such as SNB-19 and OVCAR-8, demonstrating significant growth inhibition rates .

Antimicrobial Properties

Naphthyridine derivatives have been recognized for their antibacterial activity. Compounds within this category have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA synthesis or function, making them candidates for antibiotic development .

Cardiovascular and Renal Disorders

The compound has potential applications in treating cardiovascular diseases and renal disorders. It acts as a non-steroidal antagonist of the mineralocorticoid receptor, which is crucial in managing conditions like heart failure and diabetic nephropathy . This therapeutic pathway is particularly promising as it addresses significant health issues prevalent in modern medicine.

Case Study 1: Anticancer Efficacy

A study published in the ACS Omega journal explored the synthesis of naphthyridine derivatives and their anticancer properties. The results indicated that specific modifications in the naphthyridine structure could enhance anticancer activity significantly . This suggests that further exploration of the compound's analogs could lead to the development of potent anticancer agents.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, various naphthyridine derivatives were tested against common bacterial pathogens. The findings demonstrated that these compounds exhibited broad-spectrum antibacterial activity, highlighting their potential as new antibiotics .

Case Study 3: Cardiovascular Applications

Research investigating the role of mineralocorticoid receptor antagonists in treating heart failure revealed that compounds similar to the one discussed could effectively reduce symptoms associated with heart failure and improve patient outcomes . This reinforces the compound's relevance in cardiovascular therapy.

Propriétés

IUPAC Name |

1-[2-(3,5-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-16-11-17(2)13-20(12-16)28-23(31)15-30-14-22(26(33)29-19-7-5-4-6-8-19)24(32)21-10-9-18(3)27-25(21)30/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSSVIORCQRLDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC(=C3)C)C)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.